1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone
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Overview
Description
1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a bromine atom at the 5-position and an ethanone group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the cycloaddition of pyridine N-imine with alkynyl compounds, followed by bromination at the 5-position . The reaction conditions often involve the use of hydrazine and other reagents under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyridines, oxidized or reduced ethanone derivatives, and various cyclized heterocycles .
Scientific Research Applications
1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazolo[1,5-a]pyridine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The pathways involved often include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Phenylpyrazoles: Compounds containing a pyrazole bound to a phenyl group, differing in the substitution pattern and ring structure.
Uniqueness
1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position and the ethanone group at the 3-position allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(5-bromopyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)8-5-11-12-3-2-7(10)4-9(8)12/h2-5H,1H3 |
InChI Key |
PYDMJYONQKIAFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=C(C=CN2N=C1)Br |
Origin of Product |
United States |
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